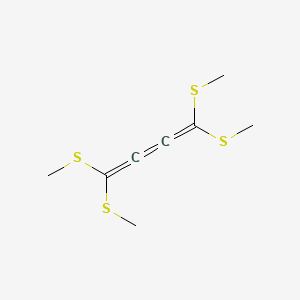
Tetrakis(methylsulfanyl)butatriene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetrakis(methylsulfanyl)butatriene is an organosulfur compound characterized by the presence of four methylsulfanyl groups attached to a butatriene backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tetrakis(methylsulfanyl)butatriene typically involves the reaction of butatriene with methylsulfanyl reagents under controlled conditions. One common method is the reaction of butatriene with methylsulfanyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) at low temperatures to prevent side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced chemical engineering techniques could be employed to enhance production efficiency.
化学反応の分析
Types of Reactions
Tetrakis(methylsulfanyl)butatriene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the methylsulfanyl groups to thiols or other reduced forms.
Substitution: The methylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted butatriene derivatives.
科学的研究の応用
Tetrakis(methylsulfanyl)butatriene has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organosulfur compounds and studying reaction mechanisms.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and conductive polymers.
Biology and Medicine: Research is ongoing to explore its potential as a precursor for biologically active molecules and pharmaceuticals.
Industry: It may be used in the development of new materials with specific electronic or catalytic properties.
作用機序
The mechanism by which tetrakis(methylsulfanyl)butatriene exerts its effects is primarily through its ability to participate in various chemical reactions due to the presence of reactive methylsulfanyl groups. These groups can undergo oxidation, reduction, and substitution reactions, making the compound versatile in chemical synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
類似化合物との比較
Similar Compounds
Tetrakis(trimethylsilyl)butatriene: Similar in structure but with trimethylsilyl groups instead of methylsulfanyl groups.
Tetrakis(dimethylamino)ethylene: Contains dimethylamino groups and is used as a reductant in organic synthesis.
Tetrakis(propargylisocyanide) copper(I) complex: A copper complex with propargylisocyanide ligands.
Uniqueness
Tetrakis(methylsulfanyl)butatriene is unique due to the presence of methylsulfanyl groups, which impart distinct electronic and steric properties
特性
CAS番号 |
526208-83-3 |
|---|---|
分子式 |
C8H12S4 |
分子量 |
236.5 g/mol |
InChI |
InChI=1S/C8H12S4/c1-9-7(10-2)5-6-8(11-3)12-4/h1-4H3 |
InChIキー |
VYEAPUBTTPHBJW-UHFFFAOYSA-N |
正規SMILES |
CSC(=C=C=C(SC)SC)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


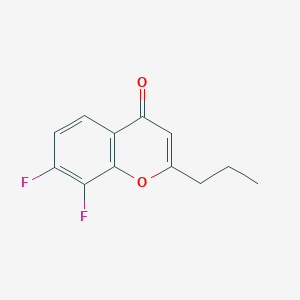

![N-[3-(Dimethylamino)-4-(2,5-dimethylphenyl)butan-2-ylidene]hydroxylamine](/img/structure/B14214204.png)

![S-[2,5-Bis(hydroxymethoxy)phenyl]-L-cysteine](/img/structure/B14214245.png)
![4-[6-(2-Cyanophenyl)hex-3-ene-1,5-diyn-1-yl]benzoic acid](/img/structure/B14214248.png)
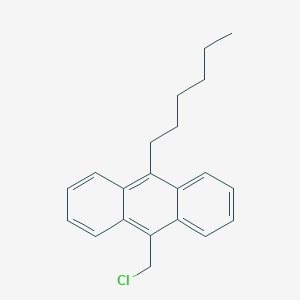
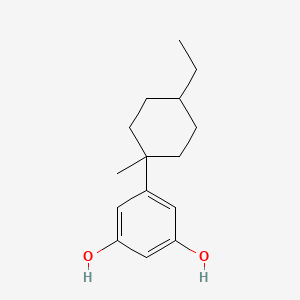
![1H-Indole-2-carboxamide, 5-chloro-3-[(3,5-dimethylphenyl)thio]-](/img/structure/B14214261.png)
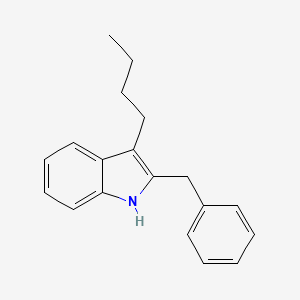

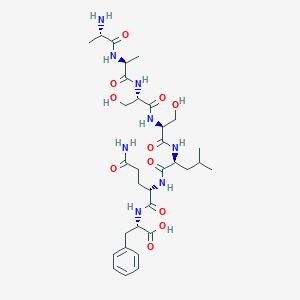
![{[5-(2-Methoxyethoxy)-2-nitrophenyl]methyl}(trimethyl)silane](/img/structure/B14214285.png)

